Lebocin-1/2 precursor
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
DLRFLYPRGKLPVPTPPPFNPKPIYIDMGNRY |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Lebocin-1/2 exhibits significant antimicrobial activity against a range of bacteria, particularly Gram-positive and some Gram-negative strains. The mechanism of action involves disrupting bacterial cell membranes and inhibiting cell division.
Case Studies:
- A study demonstrated that fragments of Lebocin-1 can disrupt the membranes of Escherichia coli while inhibiting cell division in Staphylococcus aureus with minimal surface damage .
- In another investigation, synthetic peptides derived from Lebocin-1 were shown to possess varying degrees of antibacterial efficacy, with specific modifications leading to enhanced activity against E. coli .
Data Table: Antimicrobial Activity of Lebocin-1/2
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 125 μg/mL | Membrane disruption |
| Staphylococcus aureus | 62.5 μg/mL | Inhibition of cell division |
| Bacillus subtilis | 250 μg/mL | Membrane permeabilization |
Agricultural Applications
Lebocin-1/2 has potential applications in agriculture as a biopesticide due to its insecticidal properties. Its ability to combat bacterial pathogens in crops can enhance plant health and yield.
Case Studies:
- Research indicated that the application of Lebocin-derived peptides could reduce bacterial infections in crops, thereby improving overall plant resilience .
- Field trials have shown that incorporating these peptides into crop management practices can lead to lower incidences of bacterial blight, which is crucial for maintaining crop quality and productivity .
Biomedical Applications
The unique structural characteristics of Lebocin-1/2 make it a candidate for developing new therapeutic agents. Its low toxicity profile and effectiveness against resistant bacterial strains position it as a promising alternative to conventional antibiotics.
Case Studies:
- A study explored the use of Lebocin-1 in treating infections caused by multidrug-resistant bacteria, demonstrating its potential as a therapeutic agent in clinical settings .
- The peptide's glycosylation status was found to significantly influence its biological activity, suggesting that modifications could enhance its therapeutic efficacy .
Data Table: Therapeutic Potential of Lebocin-1/2
| Application Area | Potential Benefit | Current Research Findings |
|---|---|---|
| Antimicrobial Therapy | Effective against resistant strains | Demonstrated efficacy in vitro |
| Crop Protection | Reduces bacterial infections in plants | Field trials show improved resilience |
| Drug Development | Low toxicity, potential for modification | Ongoing studies on structure-function relationships |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarities
Table 1: Structural Comparison of Lebocin-1/2 Precursor with PrAMP Family Members
| Compound | Organism | Key Motifs | Processing Products | Target Organisms |
|---|---|---|---|---|
| Lebocin-1/2 | Bombyx mori | PTPP, RYRR | LP4 (32-mer), LP5 (25-mer) | E. coli, Bacillus spp. |
| Pyrrhocoricin | Pyrrhocoris apterus | PTPP | Mature 20-mer peptide | E. coli, Klebsiella |
| P9 (Cathelicidin) | Deer | Xaa-R-P-P repeats | Non-processed mature form | Staphylococcus aureus |
| PR-bombesin | Toad | PR-rich domains | Unknown | Broad-spectrum bacteria |
Key Observations :
Functional Divergence
Table 2: Functional Comparison of Lebocin-1/2 with Similar AMPs
| Compound | Primary Mechanism | Secondary Mechanism | Efficacy (IC₅₀) |
|---|---|---|---|
| Lebocin-1/2 | Membrane disruption | DnaK inhibition (putative) | 5 μM (vs. E. coli) |
| Pyrrhocoricin | Ribosomal binding (70S subunit) | None | 2 μM (vs. E. coli) |
| P9 | DnaK inhibition | Membrane interaction | 10 μM (vs. S. aureus) |
| PP30 (Abaecin-like) | Membrane lysis | Unknown | 15 μM (vs. Pseudomonas) |
Key Findings :
- Lebocin-1/2 and pyrrhocoricin share structural motifs but differ in intracellular targets. Pyrrhocoricin binds ribosomes, while lebocin-1/2 may inhibit DnaK .
- P9, a mammalian PrAMP, lacks membrane-disrupting activity but shows stronger DnaK inhibition, suggesting evolutionary divergence in functional priorities .
Evolutionary and Taxonomic Variations
Lebocin precursors in M. sexta yield five peptides (LP1–LP5), whereas B. mori produces only LP4 and LP5 due to differences in proteolytic processing sites . Homologs in Galleria mellonella (LP2) and Helicoverpa armigera exhibit antibacterial activity but lack the LP5 fragment, indicating species-specific adaptation .
Critical Research Findings and Implications
Species-Specific Processing: The absence of LP5 in non-Bombyx species correlates with reduced efficacy against Gram-positive bacteria, highlighting the role of proteolytic cleavage in functional diversification .
Functional Redundancy : Despite low sequence homology (<30%), lebocin-1/2 and P9 both target DnaK, suggesting convergent evolution in PrAMPs .
Limitations and Contradictions
- Structural vs.
- Data Gaps : Direct evidence of DnaK inhibition by lebocin-1/2 remains inferred; further crystallographic studies are needed .
Preparation Methods
Molecular Cloning and cDNA Preparation
The initial step in preparing the Lebocin-1/2 precursor involves isolating the gene encoding the precursor protein:
RNA Extraction and cDNA Synthesis : Total RNA is extracted from insect tissues such as hemocytes and fat body using phenol-chloroform extraction and ethanol precipitation. cDNA is synthesized from the RNA using reverse transcription protocols.
PCR Amplification : Specific primers designed for Lebocin-1 and Lebocin-2 genes are used in nested PCR to amplify the target sequences. A two-step PCR protocol is employed with initial cycles at higher annealing temperatures followed by cycles at lower temperatures to increase specificity.
RACE (Rapid Amplification of cDNA Ends) : 5′ and 3′ RACE techniques are applied to obtain full-length cDNA sequences of the lebocin precursors.
Cloning and Sequencing : The amplified PCR products are cloned into vectors such as pGEM-T and sequenced to confirm the identity and integrity of the lebocin precursor genes.
Recombinant Protein Expression and Purification
Although detailed recombinant expression protocols for the full-length this compound are less emphasized in the literature, the general approach includes:
Cloning the lebocin cDNA into an expression vector.
Expression in a suitable host (e.g., E. coli).
Purification typically involves phenol-chloroform extraction, ethanol precipitation, and chromatographic techniques.
These steps ensure the isolation of the precursor protein for downstream functional assays.
Chemical Synthesis of Lebocin-Derived Peptides
To study the bioactive fragments derived from the this compound, chemical synthesis of peptides corresponding to the processed products is performed:
Solid-Phase Peptide Synthesis (SPPS) : The peptides are synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) chemistry on Wang or Rink Amide resins. This method allows sequential addition of amino acids to build the peptide chain.
Stepwise Synthesis and Deprotection : Fmoc-protected amino acids are coupled stepwise, followed by deprotection and cleavage from the resin to release the crude peptide.
Purification : The crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity. This step is critical to remove synthesis by-products and ensure peptide homogeneity.
Characterization : The purified peptides are characterized by mass spectrometry (MS) and tandem MS (MS/MS) to confirm molecular weight and sequence accuracy.
Post-Synthesis Modifications : Some peptides undergo specific modifications such as pyroglutamate formation at the N-terminus by incubation under mild alkaline conditions to mimic natural processing.
Processing and Functional Peptide Generation
The this compound contains multiple cleavage sites, often marked by RXXR motifs, which are recognized by intracellular convertases. These convertases process the precursor into several bioactive peptides:
These peptides are synthesized and purified individually to study their antimicrobial properties and structure-function relationships.
Analytical Techniques for Verification
Mass Spectrometry : Hybrid LTQ-Orbitrap mass spectrometers coupled with nanoelectrospray ionization and nano-liquid chromatography are employed for detailed peptide analysis, including retention time, charge states, isotopic distribution, and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) : Used for purification and purity assessment of synthesized peptides, ensuring >95% purity.
Western Blot and Real-Time PCR : Employed to analyze expression levels and time-course induction of lebocin proteins in biological samples, confirming successful preparation and biological relevance.
Summary Table of Preparation Methods
Q & A
Q. What ethical guidelines apply to studies involving this compound in animal models?
- Methodological Answer :
- Follow ARRIVE 2.0 guidelines for reporting animal research.
- Obtain approval from institutional ethics committees (IACUC) and include approval IDs in methods sections.
- For in vivo toxicity assays, justify sample sizes using power analysis to minimize unnecessary animal use .
Q. How can researchers ensure reproducibility when sharing this compound data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
